molecular formula C17H26N2O4S B2366571 4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine CAS No. 1797698-05-5

4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine

Cat. No. B2366571
CAS RN: 1797698-05-5
M. Wt: 354.47
InChI Key: BBNVQECATUDOCI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine” are not explicitly provided in the sources I accessed .

Scientific Research Applications

Antimicrobial Activity

A study by Oliveira et al. (2015) demonstrated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of various microorganisms, including Staphylococcus aureus and Escherichia coli. This compound showed significant modulating activity when combined with amikacin against P. aeruginosa, indicating its potential as an antibiotic modifier to combat resistance (Oliveira et al., 2015).

Synthesis Methodologies

Research by Matlock et al. (2015) reported a concise synthesis of C-substituted morpholines and related heterocycles via the reaction with α-phenylvinylsulfonium salt, highlighting the versatility of morpholine derivatives in chemical synthesis (Matlock et al., 2015).

Biological Significance and Novel Compounds

A novel study identified a water-soluble, slow-releasing hydrogen sulfide compound [morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137)] with vasodilator and antihypertensive activity, showcasing the therapeutic potential of morpholine derivatives in cardiovascular diseases (Li et al., 2008).

Safety and Hazards

Specific safety and hazard information for “4-((3-(4-Methoxyphenyl)azepan-1-yl)sulfonyl)morpholine” is not available in the sources I accessed .

properties

IUPAC Name

4-[3-(4-methoxyphenyl)azepan-1-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-22-17-7-5-15(6-8-17)16-4-2-3-9-19(14-16)24(20,21)18-10-12-23-13-11-18/h5-8,16H,2-4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNVQECATUDOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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